3-[2-(2,4-Dimethyl-3-furanyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-2-indolone
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Overview
Description
3-[2-(2,4-dimethyl-3-furanyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-2-indolone is a member of indoles.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis Methods : Research has explored various synthesis methods for compounds like 3-hydroxy-2-indolones, which are used as starting points for producing various 3-spiro derivatives of hydroxyindole. These methods include reactions with CH-activated carbonyl compounds and enamines, among others (E. N. Koz’minykh et al., 1997).
Biological Activities : Some derivatives have demonstrated antibacterial, insecticidal, antiviral, and anticonvulsive activities. Additionally, they've been used in the synthesis of biologically active compounds like tryptamine, serotonin, and polymethine dyes (E. N. Koz’minykh et al., 1997).
Chemistry and Reactions
Chemical Reactions : Studies on related compounds have examined various chemical reactions, such as the base-catalyzed condensation of o-nitropropiophenone, leading to the formation of complex molecules like indolones (T. Sakan et al., 1972).
Metabolic Pathways : Research has also delved into the metabolism of certain indolone derivatives, particularly their conversion in biological systems, which is crucial for understanding their pharmacokinetic behaviors (B. Mico et al., 1986).
Biotechnological Applications
Bioreactor Production : Biotechnological approaches have been used for the production of compounds like sotolone from hairy root cultures, highlighting the potential for scalable production of these compounds in controlled environments (F. Peraza-Luna et al., 2001).
Pharmaceutical Synthesis : The synthesis of analogues and derivatives for pharmaceutical applications, particularly as potential antitumor agents, has been explored, demonstrating the compound's relevance in medicinal chemistry (F. R. Kinder et al., 1992).
properties
Product Name |
3-[2-(2,4-Dimethyl-3-furanyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-2-indolone |
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Molecular Formula |
C24H23NO4 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)indol-2-one |
InChI |
InChI=1S/C24H23NO4/c1-16-15-29-17(2)22(16)21(26)14-24(28)19-10-6-7-11-20(19)25(23(24)27)13-12-18-8-4-3-5-9-18/h3-11,15,28H,12-14H2,1-2H3 |
InChI Key |
XGRYBDRIDFKQKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=C1C(=O)CC2(C3=CC=CC=C3N(C2=O)CCC4=CC=CC=C4)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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